Cas no 1797290-88-0 (methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

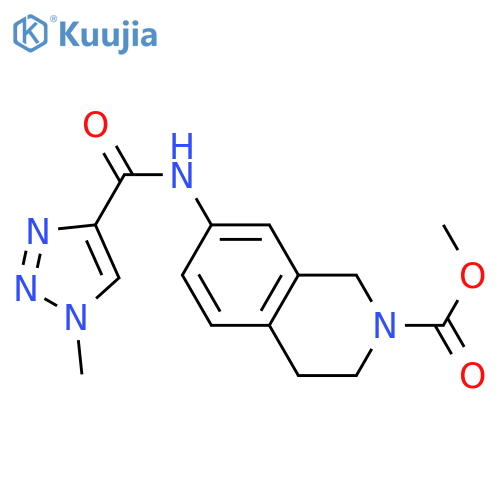

1797290-88-0 structure

商品名:methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

- 1797290-88-0

- methyl 7-[(1-methyltriazole-4-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate

- methyl 7-(1-methyl-1H-1,2,3-triazole-4-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- F6436-3960

- CHEMBL3444236

- AKOS024560393

- HRCCAFVYAUFFEE-UHFFFAOYSA-N

-

- インチ: 1S/C15H17N5O3/c1-19-9-13(17-18-19)14(21)16-12-4-3-10-5-6-20(15(22)23-2)8-11(10)7-12/h3-4,7,9H,5-6,8H2,1-2H3,(H,16,21)

- InChIKey: HRCCAFVYAUFFEE-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(C=CC(NC(C3=CN(C)N=N3)=O)=C2)CCN1C(OC)=O

計算された属性

- せいみつぶんしりょう: 315.13313942g/mol

- どういたいしつりょう: 315.13313942g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 460

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 89.4Ų

methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6436-3960-30mg |

methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

1797290-88-0 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6436-3960-40mg |

methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

1797290-88-0 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6436-3960-10μmol |

methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

1797290-88-0 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6436-3960-50mg |

methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

1797290-88-0 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6436-3960-5μmol |

methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

1797290-88-0 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6436-3960-20μmol |

methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

1797290-88-0 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6436-3960-10mg |

methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

1797290-88-0 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6436-3960-75mg |

methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

1797290-88-0 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6436-3960-2mg |

methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

1797290-88-0 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6436-3960-100mg |

methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

1797290-88-0 | 100mg |

$248.0 | 2023-09-09 |

methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 関連文献

-

1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

1797290-88-0 (methyl 7-(1-methyl-1H-1,2,3-triazole-4-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate) 関連製品

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量